molecular formula C19H26N2O8 B558375 Boc-Asp(OtBu)-ONp CAS No. 29365-05-7

Boc-Asp(OtBu)-ONp

Cat. No. B558375
CAS RN: 29365-05-7
M. Wt: 410,41 g/mole
InChI Key: PHQSQVFTGWZWKF-AWEZNQCLSA-N
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Description

“Boc-Asp(OtBu)-ONp” is a derivative used in the synthesis of side-chain modified aspartic acid derivatives . It is also known as “(S)-4- (tert-Butoxy)-3- ((tert-butoxycarbonyl)amino)-4-oxobutanoic acid” and is an aspartic acid derivative . It is used in the synthesis of γ-mercaptolysine derivatives .


Synthesis Analysis

The synthesis of “Boc-Asp(OtBu)-ONp” involves the reaction of N-protected amino acids with amino acid methyl esters in the presence of TiCl4, which furnishes the corresponding dipeptides with high yields and diastereoselectivity . This reaction has been successfully applied to amino acids protected on the α-amino function with different protecting groups .


Molecular Structure Analysis

The molecular formula of “Boc-Asp(OtBu)-ONp” is C13H23NO6 . Its molar mass is 289.33 g/mol . The IUPAC name is "(3 S )-4- [ (2-methylpropan-2-yl)oxy]-3- [ (2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid" .


Physical And Chemical Properties Analysis

“Boc-Asp(OtBu)-ONp” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=1 in methanol) is -26.0 - -21.0 ° . The purity, as determined by TLC (011A) and TLC (0811), is ≥ 98% .

Scientific Research Applications

  • Synthesis of Partially Protected Peptides : Boc-Asp(OtBu)-ONp is used in synthesizing partially protected peptides like Boc—Asp(OtBu)—Ser—Ser-Thr-Ser-Ala-Ala-OH, which corresponds to the sequence 14-20 of bovine pancreatic ribonuclease. This method combines solid-phase synthesis using Nα-(9-fluorenylmethoxycarbonyl) amino acids and solution synthesis via the active ester method, achieving an overall yield of 38% (Hoogerhout, Schattenkerk, & Kerling, 2010).

  • Self-Assembled Structures for Nanoarchitecture : Modified amino acids, including Fmoc-Asp(OtBu)-OH, form self-assembled structures under various conditions, leading to intriguing nanoarchitectures potentially useful in material chemistry, bioscience, and biomedical applications (Gour et al., 2021).

  • Cardioprotective Agents : Derivatives like Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu show potential as cardioprotective agents, offering protection against myocardial necrosis in rats induced by isoproterenol. They effectively decrease serum marker enzyme levels and restore electrocardiographic changes towards normalcy (Manikandan et al., 2002).

  • Radiolabeling and Biological Activity in Insect Hormones : In research on oostatic hormones, peptides containing Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH were synthesized for studying their effects on oogenesis in insects, showing potential in understanding insect biology and control (Hlaváček et al., 2009).

  • Synthesis of Antifungal Agents : Boc-L-Asp-OtBu is used in synthesizing new antifungal substances like azoxybacilin and its derivatives, showing potent antifungal activity and a broader antifungal spectrum than the parent compound (Ohwada et al., 1994).

  • Inhibition of Multidrug Resistance : N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu, a derivative, is utilized in the development of compounds inhibiting drug efflux through multidrug resistance P-glycoprotein, potentially important in cancer therapy (Arnaud et al., 2010).

  • Opioid Antagonist Properties : Compounds like BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) are used to understand opioid receptor activities, aiding in the development of selective opioid antagonists (Rónai et al., 1995).

  • Anti-Inflammatory and Antioxidant Activities : Peptide derivatives like Boc-Lys(Boc)-Arg-Asp-Ser(tBu)-OtBu have been studied for their role in modulating inflammation and oxidative stress, indicating potential therapeutic applications in conditions like arthritis (Meera et al., 1999).

properties

IUPAC Name

4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQSQVFTGWZWKF-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427009
Record name 4-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp(OtBu)-ONp

CAS RN

29365-05-7
Record name 4-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
МВ Овчинников, ЕА Черторижский, ПА Белый - 2013 - elibrary.ru
Изобретение относится к медицине и касается фармацевтической композиции, обладающей противогипоксической, нейропротекторной и антиамнестической активностью, …
Number of citations: 0 elibrary.ru

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